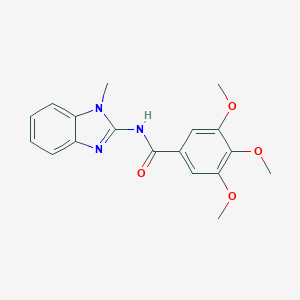![molecular formula C14H14NO+ B300206 1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium](/img/structure/B300206.png)
1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium is a quaternary ammonium compound, specifically a pyridinium salt It is characterized by the presence of a pyridinium ring substituted with a 4-methylphenacyl group
Métodos De Preparación
The synthesis of 1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium typically involves the quaternization of pyridine with 4-methylphenacyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
Pyridine+4-Methylphenacyl Bromide→this compound Bromide
In industrial settings, the synthesis may be optimized using microwave or ultrasound-assisted methods to increase yield and reduce reaction time . These methods have been shown to be more efficient compared to conventional heating techniques.
Análisis De Reacciones Químicas
1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridinium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydropyridines.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.
Medicine: Research has explored its potential as an antimicrobial agent and its role in drug development.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium involves its interaction with cellular components. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. The compound’s positive charge allows it to interact with negatively charged cell membranes, causing structural damage .
Comparación Con Compuestos Similares
1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium can be compared with other pyridinium salts such as:
- 1-(2-Pyridylmethyl)pyridinium Bromide
- 1-(Diphenylmethoxy)pyridinium Bromide
- 1-(2-Bromocyclohexyl)pyridinium Bromide
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and applications. For example, 1-(Diphenylmethoxy)pyridinium Bromide may have different solubility and reactivity profiles compared to this compound .
Propiedades
Fórmula molecular |
C14H14NO+ |
|---|---|
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-2-pyridin-1-ium-1-ylethanone |
InChI |
InChI=1S/C14H14NO/c1-12-5-7-13(8-6-12)14(16)11-15-9-3-2-4-10-15/h2-10H,11H2,1H3/q+1 |
Clave InChI |
QHYBBPZKHBFQKC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B300125.png)


![4-(1H-indol-3-yl)-N-[2-(4-propylphenoxy)ethyl]butanamide](/img/structure/B300128.png)

![1-(4-bromophenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B300134.png)
![{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol](/img/structure/B300135.png)
![N-tert-butyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B300137.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B300139.png)
![N-[1-(1-adamantyl)ethyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B300140.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B300141.png)



